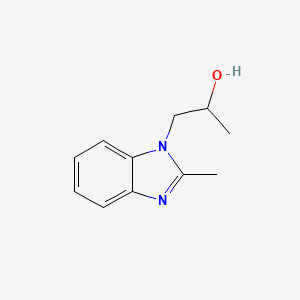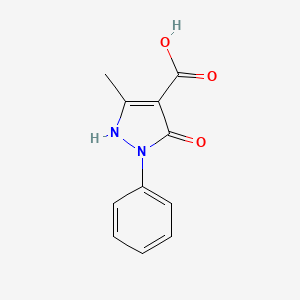
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazoles possess almost all types of pharmacological activities and are found in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
1. Structural and Spectral Analysis
A study by Viveka et al. (2016) focused on the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. They utilized various techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, indicating its importance in understanding the molecular structure and characteristics.
2. Application in Dye Synthesis
Research by Tao et al. (2019) demonstrates the use of a similar compound, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, in synthesizing heterocyclic dyes. The study explores how various substituents affect the properties of these dyes, highlighting the compound's role in coloration and dye chemistry.
3. Crystal Structure Elucidation
A 2012 study by Saeed et al. on Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a closely related compound, detailed its synthesis and crystal structure. This kind of research is crucial for understanding the physical and chemical properties of such compounds, which can be essential for various applications in material science and chemistry.
4. Antibacterial Screening
The antibacterial potential of related pyrazole compounds was explored by Maqbool et al. (2014). They synthesized various pyrazole derivatives and evaluated their antibacterial activities, indicating the potential medicinal applications of these compounds.
5. Synthesis of NLO Materials
A study by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally related, reveals their potential as nonlinear optical (NLO) materials. This suggests the possibility of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the field of photonics and optoelectronics.
6. Antioxidant Enzyme Mimics
Research on Cu(II) complexes with pyrazole-based ligands by Kupcewicz et al. (2012) indicates potential applications in mimicking antioxidant enzymes. This showcases the compound's relevance in biochemical and pharmacological research.
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities .
Action Environment
It’s known that similar compounds can form explosive mixtures with air , suggesting that storage and handling conditions could significantly impact the stability and efficacy of this compound.
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives like “5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” could involve further exploration of its pharmacological potential and applications in medicine.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is known to exhibit tautomerism, a phenomenon that may influence its reactivity and impact on the synthetic strategies where it takes part . This property also affects the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Cellular Effects
These include anti-obesity, antianxiety, HIV-1 reverse transcriptase inhibition, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity .
Molecular Mechanism
It is known that the structure of pyrazoles can influence their reactivity and biological activities
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWHKOFNVADLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
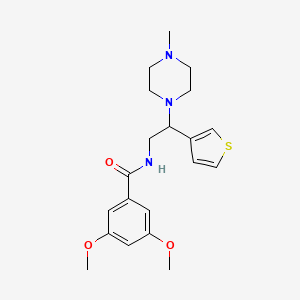
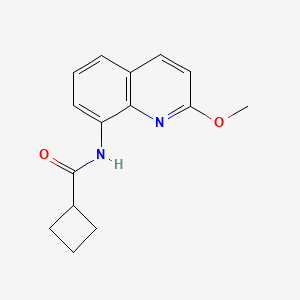
![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)
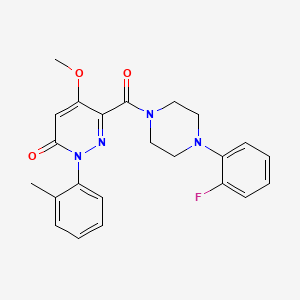
![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)
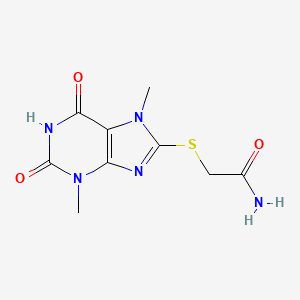
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)
